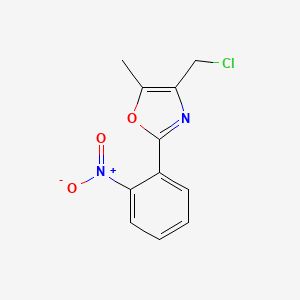

4-(Chloromethyl)-5-methyl-2-(2-nitrophenyl)oxazole

Description

BenchChem offers high-quality 4-(Chloromethyl)-5-methyl-2-(2-nitrophenyl)oxazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Chloromethyl)-5-methyl-2-(2-nitrophenyl)oxazole including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(chloromethyl)-5-methyl-2-(2-nitrophenyl)-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2O3/c1-7-9(6-12)13-11(17-7)8-4-2-3-5-10(8)14(15)16/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNADHVUTXWVUMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(O1)C2=CC=CC=C2[N+](=O)[O-])CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Bifunctional Oxazole Scaffolds: A Technical Guide for Advanced Medicinal Chemistry

Abstract

The oxazole ring, a five-membered aromatic heterocycle, stands as a cornerstone in modern medicinal chemistry.[1] Its unique electronic properties and synthetic versatility have established it as a "privileged" scaffold, enabling its incorporation into a multitude of biologically active molecules, from natural products to FDA-approved pharmaceuticals.[2][3] This in-depth technical guide provides a comprehensive exploration of bifunctional oxazole scaffolds for researchers, scientists, and drug development professionals. We will delve into the causality behind synthetic choices, provide detailed experimental protocols for key transformations, and illuminate the strategic application of oxazoles in contemporary drug design, including their roles as bioisosteres, components of Proteolysis Targeting Chimeras (PROTACs), and covalent inhibitors.

Introduction: The Enduring Significance of the Oxazole Core

The oxazole nucleus, characterized by a five-membered ring containing one oxygen and one nitrogen atom at positions 1 and 3 respectively, is a fundamental building block in the synthesis of therapeutic agents.[4][5] Its derivatives are known to engage with a variety of biological targets through diverse non-covalent interactions, such as hydrogen bonding, π–π stacking, and hydrophobic effects, leading to a broad spectrum of pharmacological activities.[4][6] Oxazole-containing compounds have demonstrated efficacy as anti-inflammatory, anticancer, antibacterial, antifungal, and antiviral agents.[7][8][9]

The bifunctionality of the oxazole scaffold is central to its utility. The ring system possesses distinct positions (C2, C4, and C5) that can be independently functionalized, allowing for the precise spatial orientation of different pharmacophoric elements.[10][11] This capability is crucial for optimizing interactions with biological targets and fine-tuning the pharmacokinetic properties of drug candidates.

Synthetic Strategies: Building the Oxazole Core

The construction of substituted oxazoles is a well-established field with a rich history of named reactions that provide chemists with a versatile toolkit.[1] The choice of synthetic route is dictated by the desired substitution pattern and the compatibility of functional groups on the starting materials.

Classical Methodologies: Foundations of Oxazole Synthesis

Several foundational methods remain highly relevant in contemporary synthesis:

-

Robinson-Gabriel Synthesis: This classic method involves the dehydration of 2-acylaminoketones to form 2,5-disubstituted oxazoles. It is one of the earliest and most versatile routes.[1][5]

-

Fischer Oxazole Synthesis: This approach utilizes the reaction of cyanohydrins with aldehydes to yield oxazoles.[5][12]

-

Van Leusen Reaction: A widely used method that employs tosylmethylisocyanide (TosMIC) and an aldehyde to construct the oxazole ring. This reaction is particularly valuable for its reliability and broad substrate scope.[1][13]

Modern Synthetic Approaches

More recent methodologies have focused on milder conditions, improved efficiency, and greater functional group tolerance:

-

Iodine-Catalyzed Oxidative Cyclization: This method allows for the synthesis of 2,5-disubstituted oxazoles from aromatic aldehydes and α-amino acids, offering excellent functional group compatibility.[14]

-

Metal-Catalyzed Reactions: Coinage metals, such as copper, have been employed to assist in the synthesis of oxazoles from readily available starting materials like arylacetylenes.[7][14]

-

Biosynthesis-Inspired Routes: In nature, oxazoles often arise from the cyclization and oxidation of serine or threonine residues in nonribosomal peptides.[5][15] Synthetic strategies mimicking these pathways, for instance, by using serine derivatives, are being explored.[14][16]

Experimental Protocol: Van Leusen Oxazole Synthesis

This protocol provides a general procedure for the synthesis of a C5-substituted oxazole, a common transformation in medicinal chemistry.[13]

Materials:

-

Aldehyde (1.0 eq)

-

Tosylmethylisocyanide (TosMIC) (1.1 eq)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the aldehyde (1.0 eq) and TosMIC (1.1 eq) in methanol.

-

Add potassium carbonate (2.0 eq) to the solution at room temperature.

-

Stir the reaction mixture at room temperature or gentle heat (e.g., 40 °C) and monitor by TLC until the starting materials are consumed.

-

Remove the methanol under reduced pressure.

-

Partition the residue between dichloromethane and water.

-

Separate the layers and extract the aqueous layer with dichloromethane (2x).

-

Combine the organic layers, wash with saturated aqueous sodium bicarbonate, then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired oxazole.

Causality: The use of a base like K₂CO₃ is crucial for the deprotonation of TosMIC, initiating the reaction cascade. Methanol serves as a suitable polar protic solvent for this transformation. The workup procedure is designed to remove inorganic salts and any remaining polar impurities.

The Oxazole Scaffold in Drug Design: A Multifaceted Role

The strategic incorporation of the oxazole ring can impart favorable properties to a drug candidate. Its bifunctional nature allows it to serve multiple roles in a molecular architecture.

Oxazole as a Bioisostere

Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a cornerstone of medicinal chemistry. The oxazole ring is an effective bioisostere for amide and ester functionalities.[17][18]

-

Amide Bioisostere: The oxazole ring can mimic the hydrogen bonding capabilities and steric profile of an amide bond while offering improved metabolic stability and pharmacokinetic properties.[19]

-

Ester Bioisostere: Replacement of a metabolically labile ester group with a stable oxazole can enhance the drug's half-life. For example, 5-alkyl-oxazoles have been successfully used to replace ethyl ester functionalities in P2Y12 receptor antagonists, retaining potency while improving metabolic stability.[20]

| Functional Group | Oxazole Bioisostere | Key Advantages |

| Amide | 2,5-Disubstituted Oxazole | Increased metabolic stability, modulation of H-bonding.[19] |

| Ester | 5-Alkyl-Oxazole | Resistance to hydrolysis, maintained potency.[20] |

A Privileged Scaffold in Medicinal Chemistry

The oxazole motif is considered a "privileged structure" due to its recurrence in a wide range of biologically active compounds targeting diverse receptors and enzymes.[2][21] This suggests that the oxazole core provides a versatile framework for presenting key pharmacophoric features in a spatially defined manner.[22]

The ability to introduce substituents at the C2, C4, and C5 positions allows for the creation of large and diverse chemical libraries for high-throughput screening.[10] This has led to the discovery of oxazole-containing compounds with a wide array of therapeutic applications, including:

-

Anticancer Agents: Oxazole derivatives have been shown to inhibit targets such as tubulin, protein kinases, and DNA topoisomerases.[8][23]

-

Antibacterial Agents: The oxazole ring is a key component of the antibiotic linezolid.[4]

-

Anti-inflammatory Drugs: The non-steroidal anti-inflammatory drug (NSAID) Oxaprozin features an oxazole core.[3][6]

Bifunctional Oxazoles in PROTACs

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation.[24] A PROTAC consists of a ligand for the protein of interest (POI), a ligand for an E3 ligase, and a linker connecting the two.[25]

The linker is a critical component of a PROTAC, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase).[24][25] While traditionally composed of flexible alkyl or PEG chains, more rigid and structured linkers are being explored to pre-organize the PROTAC into a bioactive conformation. The oxazole scaffold, with its defined geometry and multiple points for attachment, is an emerging component in the design of these more sophisticated linkers.[26][27] Its incorporation can provide a rigid element within the linker, helping to control the distance and orientation between the two ligands.

Caption: General structure and mechanism of a PROTAC.

Oxazoles in Covalent Inhibitors

Covalent inhibitors form a stable bond with their target protein, leading to prolonged and often irreversible inhibition. The design of these inhibitors requires a reactive "warhead" that can form a covalent bond with a nucleophilic residue (e.g., cysteine, serine) on the target protein.

The oxazole ring itself is generally stable, but it can be functionalized with groups that act as latent electrophiles. For example, an oxazole can be substituted with a group that, upon binding to the target, is positioned to react with a nearby nucleophile. The reactivity of the oxazole ring can be tuned by the substituents at other positions. The electron-withdrawing nature of the oxazole nitrogen can influence the electrophilicity of attached groups. Nucleophilic aromatic substitution can occur at the C2 position if a suitable leaving group is present.[5][12]

Reactivity and Further Functionalization

A key aspect of the bifunctional nature of oxazoles is their differential reactivity at the C2, C4, and C5 positions, which allows for selective post-synthetic modification.

-

Electrophilic Aromatic Substitution: This typically occurs at the C5 position, especially when the ring is activated by electron-donating groups.[5][28]

-

Nucleophilic Aromatic Substitution: Takes place at the C2 position when a good leaving group is present.[5][12]

-

Deprotonation/Metallation: The C2 proton is the most acidic, allowing for deprotonation with a strong base (e.g., n-BuLi). The resulting lithiated species can then react with various electrophiles, providing a powerful method for introducing functionality at this position.[5]

Caption: Reactivity map of the oxazole ring.

Conclusion and Future Perspectives

The bifunctional oxazole scaffold continues to be a remarkably versatile and valuable core in medicinal chemistry.[1][4] Its synthetic accessibility, coupled with its ability to serve as a stable, tunable, and geometrically defined platform, ensures its continued relevance in drug discovery.[17] The application of oxazoles is expanding from their traditional roles as privileged structures and bioisosteres to more advanced applications in the design of sophisticated molecules like PROTACs and covalent inhibitors.[9][26]

Future research will likely focus on the development of novel, highly efficient, and stereoselective methods for oxazole synthesis.[13] Furthermore, a deeper understanding of the conformational constraints and electronic properties imparted by the oxazole ring will facilitate the rational design of next-generation therapeutics with enhanced potency, selectivity, and pharmacokinetic profiles. The exploration of oxazole-containing compounds will undoubtedly remain a vibrant and productive area of research for years to come.[1]

References

-

Joshi, S., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Egyptian Journal of Basic and Applied Sciences, 10(1), 218-239. Available from: [Link]

-

Oxazole. In: Wikipedia. Available from: [Link]

-

Synthesis of 1,3-oxazoles. Organic Chemistry Portal. Available from: [Link]

-

Venkatesh P. (2018). Oxazole - Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole. SlideShare. Available from: [Link]

-

A report on synthesis and applications of small heterocyclic compounds: Oxazole. AIP Publishing. (2023). Available from: [Link]

-

Li, S., et al. (2025). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. Royal Society of Chemistry. Available from: [Link]

-

Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications. (2025). Medicinal Chemistry. Available from: [Link]

-

Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. Scilit. Available from: [Link]

-

5-Alkyl-1,3-Oxazole Derivatives of 6-Amino-Nicotinic Acids as Alkyl Ester Bioisosteres are Antagonists of the P2Y12 Receptor. Available from: [Link]

-

Sharma, A., et al. (2021). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Anti-Cancer Agents in Medicinal Chemistry, 21(14), 1788-1811. Available from: [Link]

-

Shaveta, et al. (2017). Benzisoxazole: a privileged scaffold for medicinal chemistry. MedChemComm, 8(11), 2023-2039. Available from: [Link]

-

Naturally available compounds with oxazole scaffolds. ResearchGate. Available from: [Link]

-

Recent advance in oxazole-based medicinal chemistry. ResearchGate. Available from: [Link]

-

Priyanka, P., et al. (2024). A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives. International Journal of Medical and Pharmaceutical Research, 5(6), 33-49. Available from: [Link]

-

Kasnia, R., et al. (2025). Oxazole Analogues as Potential Therapeutic Agents: A Comprehensive Review. Thieme. Available from: [Link]

-

Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications. Bentham Science. Available from: [Link]

-

Zhang, D., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1601. Available from: [Link]

-

Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline. (2021). Available from: [Link]

-

Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Bentham Science. Available from: [Link]

-

Synthetic approaches for oxazole derivatives: A review. ResearchGate. Available from: [Link]

-

Kalleda, N., et al. (2016). Assessing oxazole bioisosteres as mutasynthons on the rhizoxin assembly line. Angewandte Chemie International Edition, 55(4), 1463-1467. Available from: [Link]

-

Oxazole-Based Molecules in Anti-viral Drug Development. (2025). International Journal of Pharmaceutical research and Applications. Available from: [Link]

-

Synthesis of Serine Derived Oxazolines Using a Molybdenum Dioxide Catalyst. (2025). PubMed Central. Available from: [Link]

-

Ciulli, A., et al. (2025). Branching beyond bifunctional linkers: synthesis of macrocyclic and trivalent PROTACs. Nature Protocols. Available from: [Link]

-

Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar. Available from: [Link]

-

Camci, M., & Karali, N. L. (2023). BIOISOSTERISM: 1,2,4-OXADIAZOLE RINGS. ChemMedChem, e202200638. Available from: [Link]

-

Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. Royal Society of Chemistry. (2025). Available from: [Link]

-

Degennaro, L., et al. (2020). 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. ACS Medicinal Chemistry Letters, 11(7), 1435-1441. Available from: [Link]

-

Kumar, R., et al. (2018). Therapeutic potential of oxazole scaffold: a patent review (2006-2017). Expert Opinion on Therapeutic Patents, 28(4), 311-326. Available from: [Link]

-

A two-decade overview of oxadiazole derivatives as promising anticancer agents. (2025). Available from: [Link]

-

Oxazole.pdf. CUTM Courseware. Available from: [Link]

-

Oxazole Chemistry Overview. Scribd. Available from: [Link]

-

Synthesis of Serine Derived Oxazolines Using a Molybdenum Dioxide Catalyst. Available from: [Link]

-

Synthesis and Reactions of Oxazoles. ResearchGate. Available from: [Link]

-

Oxazole-Based Molecules: Recent Advances on Biological Activities. (2026). PubMed. Available from: [Link]

-

Braconi, L., et al. (2023). Tetrazole and oxadiazole derivatives as bioisosteres of tariquidar and elacridar. FLORE. Available from: [Link]

-

Kingston, D. G., et al. (1987). Stereochemistry of Incorporation of Serine into the Oxazole Ring of Virginiamycin MI. Journal of the Chemical Society, Chemical Communications, (4), 303-304. Available from: [Link]

-

Dong, Y., et al. (2024). Characteristic roadmap of linker governs the rational design of PROTACs. Acta Pharmaceutica Sinica B. Available from: [Link]

-

Tey, R. L., et al. (2021). Current strategies for the design of PROTAC linkers: a critical review. Chemical Society Reviews, 50(15), 8526-8544. Available from: [Link]

-

Oxadiazole isomers: all bioisosteres are not created equal. Royal Society of Chemistry. Available from: [Link]

-

Marketed drugs containing oxazole. ResearchGate. Available from: [Link]

-

Cao, C., et al. (2022). Chemistries of bifunctional PROTAC degraders. Scilit. Available from: [Link]

-

Chemistries of bifunctional PROTAC degraders. ResearchGate. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. tandfonline.com [tandfonline.com]

- 5. Oxazole - Wikipedia [en.wikipedia.org]

- 6. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00777H [pubs.rsc.org]

- 7. pubs.aip.org [pubs.aip.org]

- 8. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Therapeutic potential of oxazole scaffold: a patent review (2006-2017) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Oxazole-Based Molecules: Recent Advances on Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 13. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 1,3-Oxazole synthesis [organic-chemistry.org]

- 15. Synthesis of Serine Derived Oxazolines Using a Molybdenum Dioxide Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Stereochemistry of incorporation of serine into the oxazole ring of virginiamycin M1 - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 17. Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. ijprajournal.com [ijprajournal.com]

- 19. Bioisosterism: 1,2,4-Oxadiazole Rings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. tandfonline.com [tandfonline.com]

- 21. Benzisoxazole: a privileged scaffold for medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. benthamscience.com [benthamscience.com]

- 24. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 25. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]

- 26. Branching beyond bifunctional linkers: synthesis of macrocyclic and trivalent PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. scilit.com [scilit.com]

- 28. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]

Definitive Guide to 4-Chloromethyl-2-Aryloxazoles: Reactivity & Applications

Executive Summary

This technical guide analyzes the chemical properties, synthesis, and medicinal chemistry utility of 4-chloromethyl-2-aryloxazoles . As versatile electrophilic building blocks, these scaffolds bridge the gap between simple heterocycles and complex bioactive agents. This document details their dual-reactivity profile (benzylic-like electrophilicity vs. aromatic stability), provides validated synthesis protocols, and maps their application in modern drug discovery.[1]

Part 1: Chemical Identity & Structural Analysis[1][2]

Structural Core

The 4-chloromethyl-2-aryloxazole scaffold consists of a 1,3-oxazole ring substituted at the C2 position with an aryl group (typically phenyl or substituted phenyl) and at the C4 position with a chloromethyl moiety.[2]

-

Electronic Distribution: The oxazole ring is

-electron deficient compared to furan but -

The Reactive Handle (C4-CH₂Cl): The chloromethyl group acts as a "benzylic-like" electrophile. The adjacent oxazole ring stabilizes the transition state for

reactions via resonance, making the methylene carbon highly susceptible to nucleophilic attack. -

Regiochemistry: Distinction between the C4 and C5 positions is critical. The C4-chloromethyl isomer is kinetically accessible via specific cyclization strategies, whereas C5-chloromethyl isomers often require different precursors (e.g.,

-chloroketones).[1]

Physical Properties (Representative Data)

-

Compound: 4-(Chloromethyl)-5-methyl-2-phenyl-1,3-oxazole (CAS: 103788-61-0)[1][3][4]

-

Appearance: White to off-white crystalline solid.

-

Melting Point: 68–72 °C (varies with aryl substituents).[1]

-

Solubility: Soluble in DCM, THF, Ethyl Acetate; insoluble in water.[1]

-

Stability: Hydrolytically stable under neutral conditions; susceptible to hydrolysis in strong aqueous acid/base at elevated temperatures.

Part 2: Synthesis Strategies

Method A: The Modified Hantzsch Cyclization (Direct Route)

This method utilizes 1,3-dichloroacetone , a bifunctional electrophile, reacting with primary amides.[1] It is efficient for generating the 4-chloromethyl motif directly.

Mechanism:

-

Alkylation: The amide oxygen attacks one chloride site of 1,3-dichloroacetone.

-

Cyclization: The amide nitrogen attacks the carbonyl carbon.

-

Dehydration: Loss of water aromatizes the ring.

Protocol:

-

Reagents: Benzamide (1.0 equiv), 1,3-Dichloroacetone (1.1 equiv), Toluene (Solvent).[1]

-

Procedure: Reflux the mixture in toluene for 4–6 hours. A Dean-Stark trap is recommended to remove water and drive the equilibrium.

-

Workup: Cool to RT. Wash with saturated

(to remove unreacted acid/amide).[1] Dry organic layer ( -

Purification: Recrystallization from Hexane/EtOAc or column chromatography (Silica, 10-20% EtOAc in Hexane).[1]

Method B: Regioselective Rearrangement of N-Oxides (High Precision)

For highly substituted analogs (e.g., 5-methyl derivatives), the interaction of oxazole N-oxides with

Protocol:

-

Precursor: 2-Aryl-4,5-dimethyloxazole N-oxide.

-

Reaction: Treat with

in -

Outcome: The oxygen of the N-oxide is transferred to the C4-methyl group via a sigmatropic-like rearrangement followed by chlorination, yielding the 4-chloromethyl product exclusively.

Caption: Figure 1. Dual synthetic pathways.[6][7][8][9] The Hantzsch cyclization (green solid lines) is preferred for bulk synthesis, while the N-oxide route (red dashed line) offers regiocontrol for complex analogs.[1]

Part 3: Reactivity Profile & Functionalization[1]

The 4-chloromethyl group is the primary "warhead" for chemical modification. The chloride is an excellent leaving group (

Nucleophilic Substitution ( )[1]

-

Amination: Reacts with secondary amines (morpholine, piperidine) in DMF/

to form aminomethyl derivatives.[1]-

Conditions: 1.2 eq Amine, 2.0 eq

, DMF, 60°C, 2h.

-

-

Etherification: Reacts with phenols or alcohols using NaH or

.-

Significance: Creates ether linkages common in PPAR agonists.

-

-

Thioetherification: Reaction with thiols (R-SH) yields sulfides, which can be oxidized to sulfones.[1]

The Arbuzov Reaction (Phosphonate Synthesis)

Heating 4-chloromethyl-2-aryloxazoles with triethyl phosphite (

-

Application: These phosphonates are precursors for Horner-Wadsworth-Emmons (HWE) olefination, allowing the installation of alkene side chains at the C4 position.[1]

C-H Activation (C5 Position)

If the C5 position is unsubstituted, it is susceptible to direct C-H arylation using Pd-catalysis, although the chloromethyl group may require protection or careful selection of conditions to prevent oxidative addition at the C-Cl bond.[1]

Caption: Figure 2.[1] Divergent reactivity map. The central electrophile undergoes substitution with N, O, P, and S nucleophiles to generate diverse libraries.

Part 4: Medicinal Chemistry Applications[1][9]

Biofilm Inhibition

Derivatives of 4-chloromethyl-2-phenyloxazole have been identified as potent inhibitors of Candida albicans biofilms. The oxazole ring mimics peptide bonds (bioisostere), while the C4-substituent interacts with fungal adhesion proteins.[1]

Metabolic Disease (PPAR Agonists)

The scaffold is a key intermediate in the synthesis of glitazar analogs.

-

Mechanism: The chloromethyl group is used to alkylate tyrosine derivatives. The resulting molecule binds to Peroxisome Proliferator-Activated Receptors (PPARs), regulating glucose and lipid metabolism.[1]

-

Example Structure: 4-[2-(5-methyl-2-phenyl-4-oxazolyl)ethoxy]benzenepropanoic acid.[1]

Part 5: Experimental Protocol (Self-Validating)

Synthesis of 4-(Chloromethyl)-2-phenyloxazole

-

Setup: Flame-dried 250 mL Round Bottom Flask, magnetic stir bar, reflux condenser.

-

Charge: Add Benzamide (12.1 g, 100 mmol) and 1,3-Dichloroacetone (14.0 g, 110 mmol).

-

Solvent: Add Toluene (100 mL).

-

Reaction: Heat to reflux (110°C) for 6 hours. Validation: Monitor via TLC (Hexane:EtOAc 4:1).[1] Product

~0.6; Benzamide -

Workup:

-

Isolation: Evaporate solvent under reduced pressure.

-

Purification: Recrystallize the crude solid from hot Hexane.

-

Yield: Expected 60-75% (White needles).

Safety Note: 1,3-Dichloroacetone is a lachrymator and skin irritant.[1] Handle in a fume hood.

References

-

Regioselective Synthesis from N-Oxides: Han, H. O., et al.[1] "A Highly Regioselective Preparation of 4-Chloromethyl-5-methyl-2-aryl-1,3-oxazoles." Bulletin of the Korean Chemical Society, 2012, 33(6), 1979-1982.[1]

-

General Oxazole Synthesis (Cornforth/Hantzsch): Wipf, P.[1] "Oxazoles."[3][4][10][11][12][13][14][15] Chemistry of Heterocyclic Compounds, Wiley-Interscience. [1]

-

Medicinal Applications (Biofilms): Pele, L. C., et al.[1] "New N-(oxazolylmethyl)-thiazolidinedione Active against Candida albicans Biofilm." Molecules, 2018.[1]

-

Nucleophilic Substitution Dynamics: Turchi, I. J.[1] "The Chemistry of Heterocyclic Compounds, Oxazoles." Vol 45.

Sources

- 1. sciforum.net [sciforum.net]

- 2. spectrabase.com [spectrabase.com]

- 3. 4-(CHLOROMETHYL)-5-METHYL-2-PHENYL-1,3-OXAZOLE synthesis - chemicalbook [chemicalbook.com]

- 4. chemscene.com [chemscene.com]

- 5. mdpi.com [mdpi.com]

- 6. bmse000438 4-Chlorobenzoic Acid at BMRB [bmrb.io]

- 7. iris.unito.it [iris.unito.it]

- 8. jelsciences.com [jelsciences.com]

- 9. jelsciences.com [jelsciences.com]

- 10. ijcps.org [ijcps.org]

- 11. 1,3-Oxazole synthesis [organic-chemistry.org]

- 12. New easy approach to the synthesis of 2,5-disubstituted and 2,4,5-trisubstituted 1,3-oxazoles. The reaction of 1-(methylthio)acetone with nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 14. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]

- 15. researchgate.net [researchgate.net]

The Nitro-Oxazole Core: A Technical Guide for Drug Development Professionals

Introduction: The Strategic Value of the Nitro-Oxazole Scaffold

The oxazole ring, a five-membered aromatic heterocycle containing oxygen and nitrogen, is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[1] Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions make it a versatile building block for engaging with biological targets.[2][3] The introduction of a nitro group (–NO₂) onto this scaffold dramatically alters its physicochemical properties, creating a unique chemical entity with significant potential in drug discovery. The strong electron-withdrawing nature of the nitro group profoundly influences the reactivity of the oxazole ring and can serve as a key pharmacophore, modulating the biological activity of the molecule.[4] This technical guide provides an in-depth exploration of the synthesis, chemical properties, and medicinal chemistry applications of oxazole-based heterocycles bearing a nitro group substitution, offering insights for researchers and drug development professionals.

I. Synthesis of Nitro-Substituted Oxazoles: Navigating the Chemical Landscape

The synthesis of nitro-substituted oxazoles can be approached in two primary ways: by constructing the oxazole ring from nitro-containing precursors or by direct nitration of a pre-formed oxazole. The former is generally more common and regioselective, as direct nitration of the electron-deficient oxazole ring can be challenging.[5]

Established Synthetic Routes to the Nitro-Oxazole Core

Several classical oxazole syntheses can be adapted for the preparation of nitro-oxazoles, with the choice of method often dictated by the desired substitution pattern and the availability of starting materials.

a) Robinson-Gabriel Synthesis and its Modifications

The Robinson-Gabriel synthesis involves the cyclodehydration of α-acylamino ketones.[6][7] To synthesize nitro-oxazoles via this route, one would typically start with a nitro-substituted α-acylamino ketone.

Experimental Protocol: Representative Robinson-Gabriel Synthesis of a Nitro-Oxazole Derivative [6][8]

-

Preparation of the α-Acylamino Ketone:

-

To a solution of an α-amino ketone (1.0 eq) in a suitable solvent (e.g., dichloromethane or pyridine), add a nitro-substituted acyl chloride (1.1 eq) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Upon completion, wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude α-acylamino ketone.

-

-

Cyclodehydration:

-

Dissolve the crude α-acylamino ketone in a dehydrating agent such as concentrated sulfuric acid, polyphosphoric acid, or phosphorus oxychloride.

-

Heat the mixture to 80-120 °C for 1-3 hours, monitoring the reaction progress by TLC.

-

Carefully pour the cooled reaction mixture onto crushed ice and neutralize with a base (e.g., sodium bicarbonate or ammonium hydroxide).

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the residue by column chromatography on silica gel to afford the desired nitro-oxazole.

-

b) Fischer Oxazole Synthesis

The Fischer oxazole synthesis utilizes the reaction of a cyanohydrin with an aldehyde in the presence of anhydrous acid.[9][10] This method is particularly useful for preparing 2,5-disubstituted oxazoles and can be adapted for nitro-substituted analogues by using a nitro-aromatic aldehyde as one of the components.

DOT Diagram: Fischer Oxazole Synthesis of a Nitro-Oxazole

Caption: Fischer synthesis of a nitro-oxazole.

c) Van Leusen Oxazole Synthesis

The Van Leusen reaction provides a versatile route to 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[2][8][11] By employing a nitro-substituted aldehyde, one can readily access 5-(nitro-aryl)oxazoles.

Experimental Protocol: Van Leusen Synthesis of a 5-(Nitro-aryl)oxazole [12][13]

-

Reaction Setup:

-

To a stirred suspension of potassium carbonate (2.0 eq) in methanol, add the nitro-aromatic aldehyde (1.0 eq) and TosMIC (1.1 eq) at room temperature under an inert atmosphere.

-

-

Reaction Execution:

-

Heat the mixture to reflux (around 65 °C) and monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.

-

-

Work-up and Purification:

-

After cooling to room temperature, pour the reaction mixture into cold water and extract with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the 5-(nitro-aryl)oxazole.

-

Direct Nitration of the Oxazole Ring

Direct nitration of the oxazole ring is generally a low-yielding process due to the electron-deficient nature of the heterocycle, which deactivates it towards electrophilic aromatic substitution.[5] The oxazole nitrogen can also be protonated under strongly acidic nitrating conditions, further deactivating the ring. However, nitration of some activated oxazole derivatives has been reported. For instance, the nitration of some five-membered heterocycles has been achieved using nitric acid in trifluoroacetic anhydride.[14] It has been reported that nitration of 2-phenyloxazole with nitric acid results in nitration of the phenyl ring rather than the oxazole ring.

II. Chemical Properties and Reactivity of Nitro-Oxazoles

The presence of the nitro group significantly impacts the chemical reactivity of the oxazole ring, primarily through its strong electron-withdrawing effect.

Enhanced Electrophilicity and Susceptibility to Nucleophilic Attack

The nitro group depletes electron density from the oxazole ring, making the ring carbons, particularly C2 and C5, more electrophilic and susceptible to nucleophilic attack. This is analogous to the activation of other aromatic systems by nitro groups towards nucleophilic aromatic substitution (SNAr).[15] A leaving group at the C2 or C5 position of a nitro-oxazole would be readily displaced by nucleophiles.

DOT Diagram: Nucleophilic Aromatic Substitution on a Nitro-Oxazole

Caption: SNAr on a nitro-oxazole.

Reduction of the Nitro Group

A key transformation of nitro-oxazoles is the reduction of the nitro group to an amine. This reaction is of great importance in medicinal chemistry as it can unmask a new functional group, leading to a different biological activity profile. Furthermore, the bioreduction of the nitro group is often a prerequisite for the biological activity of many nitro-aromatic drugs.[16] A variety of reducing agents can be employed, with the choice depending on the presence of other functional groups in the molecule.

| Reducing Agent | Conditions | Selectivity and Notes |

| H₂/Pd-C | Catalytic hydrogenation | Highly efficient but can also reduce other functional groups like alkenes and alkynes. |

| SnCl₂·2H₂O | Acidic or neutral conditions | A classic and reliable method, often used for aromatic nitro compounds. |

| Fe/HCl or Fe/NH₄Cl | Acidic conditions | A cost-effective and widely used method in industrial settings. |

| Sodium Dithionite (Na₂S₂O₄) | Aqueous solution | A mild reducing agent, useful for sensitive substrates. |

Spectroscopic Properties

The spectroscopic signatures of nitro-oxazoles are characterized by the contributions of both the oxazole ring and the nitro group.

-

¹H NMR: Protons on the oxazole ring typically appear in the aromatic region (δ 7-9 ppm). The electron-withdrawing nitro group will deshield adjacent protons, shifting them downfield.

-

¹³C NMR: The carbons of the oxazole ring resonate in the aromatic region (δ 110-160 ppm). The carbon bearing the nitro group will be significantly deshielded.

-

IR Spectroscopy: The nitro group gives rise to two characteristic strong absorption bands corresponding to asymmetric (1500-1570 cm⁻¹) and symmetric (1300-1370 cm⁻¹) stretching vibrations.[17]

-

Mass Spectrometry: Nitro-oxazoles typically show a prominent molecular ion peak. Common fragmentation patterns include the loss of NO₂ (46 Da) and NO (30 Da).[18]

III. Medicinal Chemistry and Biological Applications of Nitro-Oxazoles

The nitro-oxazole scaffold has emerged as a promising pharmacophore in the development of new therapeutic agents, particularly in the realm of infectious diseases.

Antimicrobial, Antifungal, and Antiparasitic Activities

Nitro-heterocyclic compounds have a long history as antimicrobial agents. Their mechanism of action often involves the intracellular reduction of the nitro group to generate reactive nitrogen species that are toxic to the pathogen.[3][16]

-

Antitubercular Activity: Fused nitro-imidazo-oxazole derivatives, such as OPC-67683 (Delamanid), have shown potent activity against Mycobacterium tuberculosis.[11][19] The nitro group is essential for their activity.[20]

-

Antiparasitic Activity: Nitro-oxazole and related nitro-isoxazole derivatives have been investigated for their activity against various parasites, including Trypanosoma cruzi (the causative agent of Chagas disease) and Leishmania species.[5][13][19] The trypanocidal activity of some nitroisoxazoles is linked to the generation of reactive oxygen species upon reduction of the nitro group.[19]

-

Antibacterial and Antifungal Activity: Various nitro-substituted oxadiazoles, which are structurally related to oxazoles, have demonstrated significant antibacterial and antifungal properties.[12][21] For instance, certain nitro-containing 1,3,4-oxadiazole derivatives have shown potent activity against Mycobacterium tuberculosis and methicillin-resistant Staphylococcus aureus (MRSA).[12]

Structure-Activity Relationships (SAR)

While comprehensive SAR studies on simple nitro-oxazoles are still emerging, some general trends can be inferred from the broader class of nitro-heterocycles:

-

The Nitro Group is Often Essential: In many cases, the removal of the nitro group leads to a significant loss of biological activity, highlighting its role as a key pharmacophore.[20]

-

Position of the Nitro Group Matters: The position of the nitro group on the heterocyclic ring can have a dramatic effect on activity. For example, in nitroimidazoles, 4-nitro isomers are often more active against aerobic bacteria than their 5-nitro counterparts.[19]

-

Lipophilicity and Substituent Effects: The nature and position of other substituents on the oxazole and any appended rings play a crucial role in modulating the pharmacokinetic and pharmacodynamic properties of the molecule. Fine-tuning lipophilicity is often key to achieving a good balance of potency and drug-like properties.

IV. Future Perspectives and Conclusion

The nitro-oxazole core represents a valuable, albeit underexplored, scaffold in medicinal chemistry. While the synthesis of these compounds can present challenges, the established methodologies of heterocyclic chemistry provide a solid foundation for their construction. The profound influence of the nitro group on the electronic properties and reactivity of the oxazole ring opens up a rich chemical space for the design of novel therapeutic agents.

The proven success of more complex nitro-imidazo-oxazoles in tackling challenging infectious diseases like tuberculosis provides a strong impetus for further investigation into simpler nitro-oxazole derivatives. Future research should focus on the systematic synthesis and biological evaluation of a diverse library of nitro-oxazoles to elucidate more detailed structure-activity relationships. A deeper understanding of their mechanism of action, particularly the role of bioreduction of the nitro group, will be crucial for the rational design of next-generation nitro-oxazole-based drugs with improved efficacy and safety profiles.

V. References

-

Van Leusen Reaction. NROChemistry. Available from: [Link]

-

Robinson–Gabriel synthesis. In: Wikipedia [Internet]. 2023. Available from: [Link]

-

Activity Profiling of Nitro-Substituted Di(Hetero)Aryl 1,3,4- and 1,2,4-Oxadiazoles: Antimicrobial, Cholinesterase Inhibition and Antioxidant Potential. PMC. 2026 Jan 20. Available from: [Link]

-

Van Leusen reaction. In: Wikipedia [Internet]. 2023. Available from: [Link]

-

Assessment of the Activity of Nitroisoxazole Derivatives against Trypanosoma cruzi. MDPI. 2024 Jun 11. Available from: [Link]

-

Van Leusen Reaction. Organic Chemistry Portal. Available from: [Link]

-

Fischer oxazole synthesis. In: Wikipedia [Internet]. 2023. Available from: [Link]

-

Fischer Oxazole Synthesis. The Merck Index* Online. 2013. Available from: [Link]

-

Synthetic approaches for oxazole derivatives: A review. ResearchGate. 2021 Oct 17. Available from: [Link]

-

Antimicrobial Activity of Nitroaromatic Derivatives. Encyclopedia.pub. 2022 Jun 14. Available from: [Link]

-

3-nitroimidazo[1,2-b]pyridazine as a novel scaffold for antiparasitics with sub-nanomolar anti-Giardia lamblia activity. PMC. 2022 May 26. Available from: [Link]

-

Nitro Groups. University of Calgary. Available from: [Link]

-

Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. International Journal of Pharmaceutical Sciences and Research. 2012;3(9):3343-3348.

-

Nitro-group containing heterocyclic aromatic compounds with antiparasitic activities. ResearchGate. Available from: [Link]

-

Antimicrobial Activity And Characterization of Some Oxazole, Thiazol And Quinoline. Journal of University of Babylon for Pure and Applied Sciences. 2017;25(1):1-10.

-

4-Nitro-2-phenyloxazole: an electrophilic dienophile for normal Diels–Alder reactions in the oxazole series. RSC Publishing. 1993. Available from: [Link]

-

Robinson-Gabriel Synthesis. SynArchive. Available from: [Link]

-

Van Leusen Oxazole Synthesis. Organic Chemistry Portal. Available from: [Link]

-

A comprehensive review on biological activities of oxazole derivatives. PMC. 2019 Feb 4. Available from: [Link]

-

Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Taylor & Francis Online. 2022 Dec 22. Available from: [Link]

-

Nitroaromatic Antibiotics as Nitrogen Oxide Sources. PMC. 2021 Feb 12. Available from: [Link]

-

Direct nitration of five membered heterocycles. Semantic Scholar. Available from: [Link]

-

SYNTHESIS OF 4-BENZYLIDENE-2-(4-NITRO- PHENYL) - 4H-OXAZOL-5 -ONE DERIVATIVES WITH SUSPECTED BIOLOGICAL ACTIVITY. CORE. Available from: [Link]

-

Ugi/Robinson–Gabriel reactions directed toward the synthesis of 2,4,5-trisubstituted oxazoles. ResearchGate. Available from: [Link]

-

Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar. Available from: [Link]

-

Robinson–Gabriel synthesis. Semantic Scholar. Available from: [Link]

-

Nitroazoles: Synthesis, Structure and Applications. ResearchGate. Available from: [Link]

-

Design, synthesis and antimicrobial activities of nitroimidazole derivatives containing 1,3,4-oxadiazole scaffold as FabH inhibitors. PubMed. 2012 Jun 19. Available from: [Link]

-

Lecture 59 I Fischer Oxazole Synthesis I Name Reactions I Organic Chemistry. YouTube. 2025 Oct 25. Available from: [Link]

-

Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. PMC. Available from: [Link]

-

Structure-activity relationships of antitubercular nitroimidazoles. I. Structural features associated with aerobic and anaerobic activities of 4- and 5-nitroimidazoles. PMC. Available from: [Link]

-

NEW CHEMISTRY OF OXAZOLES Alfred Hassner* and Bilha Fischer Department of Chemistry, Bar-Ilan University, Ramat Gan 52900, Israe. LOCKSS: Serve Content. Available from: [Link]

-

NMR Spectroscopic Data for Compounds 1−4. ResearchGate. Available from: [Link]

-

Activity Profiling of Nitro-Substituted Di(Hetero)Aryl 1,3,4- and 1,2,4-Oxadiazoles: Antimicrobial, Cholinesterase Inhibition and Antioxidant Potential. PubMed. Available from: [Link]

-

Mass spectrometry of 2-substituted 5-nitro-2-furyl thiazoles. Identification of microsomal nitroreduction products by electron impact mass spectrometry. PubMed. 1981 Jul. Available from: [Link]

-

Reactivity of Nucleophilic Reagents toward Esters. Kinam Park. Available from: [Link]

-

Oxazole.pdf. CUTM Courseware. Available from: [Link]

-

Robinson-Gabriel synthesis of oxazoles. YouTube. 2025 Nov 15. Available from: [Link]

-

Design, Synthesis, and Biological Activity of New Triazole and Nitro-Triazole Derivatives as Antifungal Agents. NIH. Available from: [Link]

-

Spectral data for the nitro azides obtained. ResearchGate. Available from: [Link]

-

Structure-Activity Relationships of Antitubercular Nitroimidazoles. II. Determinants of aerobic antitubercular activity. PMC. Available from: [Link]

-

Structure activity relationship of synthesized compounds. ResearchGate. Available from: [Link]

Sources

- 1. youtube.com [youtube.com]

- 2. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. synarchive.com [synarchive.com]

- 4. Design, Synthesis and Biological Evaluation of 2-(2-Amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-arylacetamides as Antiprotozoal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 7. Van Leusen reaction - Wikipedia [en.wikipedia.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. 4-Nitro-2-phenyloxazole: an electrophilic dienophile for normal Diels–Alder reactions in the oxazole series - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 11. Structure-Activity Relationships of Antitubercular Nitroimidazoles. II. Determinants of aerobic activity and quantitative structure-activity relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Van Leusen Reaction | NROChemistry [nrochemistry.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Design, synthesis and biological evaluation of 3-(2-aminooxazol-5-yl)-2H-chromen-2-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Mass spectrometry of 2-substituted 5-nitro-2-furyl thiazoles. Identification of microsomal nitroreduction products by electron impact mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Structure-activity relationships of antitubercular nitroimidazoles. I. Structural features associated with aerobic and anaerobic activities of 4- and 5-nitroimidazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. researchgate.net [researchgate.net]

Methodological & Application

Application Note & Protocols: Strategic Synthesis of Fused Heterocyclic Systems via Oxazole Intermediates

Abstract: This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic use of oxazole intermediates for the synthesis of complex fused heterocyclic systems. Oxazoles, acting as masked azadiene synthons, offer a powerful and versatile platform for constructing pyridine, furan, and other polycyclic frameworks through cycloaddition reactions. We will delve into the mechanistic underpinnings of these transformations, provide detailed, field-proven protocols for key synthetic applications, and discuss critical parameters for reaction optimization. This guide is designed to bridge theoretical concepts with practical execution, enabling scientists to leverage this elegant chemistry in their synthetic endeavors.

Theoretical Foundation: The Oxazole as a Strategic Synthon

The utility of the oxazole ring in synthetic chemistry stems from its unique electronic structure. It behaves as an electron-rich diene, specifically an azadiene, making it an excellent partner in [4+2] Diels-Alder cycloaddition reactions.[1] The reaction rate and viability are governed by the HOMO-LUMO energy gap between the oxazole (the diene) and its reaction partner (the dienophile).[2]

-

Reactivity Modulation: The reactivity of the oxazole diene can be enhanced by incorporating electron-donating substituents, which raise the energy of the Highest Occupied Molecular Orbital (HOMO). Conversely, the reaction is accelerated by using electron-deficient dienophiles (alkenes or alkynes with electron-withdrawing groups), which lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO).[2]

-

Synthetic Pathways: The initial [4+2] cycloaddition yields a bicyclic adduct. This intermediate is often unstable and undergoes subsequent transformations to yield a stable aromatic fused ring system. The nature of the dienophile dictates the final product:

-

Alkene Dienophiles lead to the formation of fused pyridine rings .

-

Alkyne Dienophiles result in the formation of fused furan rings via a retro-Diels-Alder step.[3]

-

The intramolecular variant of the oxazole Diels-Alder (IMDAO) reaction is particularly powerful, allowing for the rapid assembly of complex polycyclic architectures from a single, carefully designed precursor.[2][4] This strategy has been pivotal in the total synthesis of numerous natural products.[5]

Core Synthetic Applications & Protocols

We present protocols for the two primary transformations involving oxazole intermediates: the synthesis of fused pyridines and fused furans.

Application 1: Synthesis of Fused Pyridine Systems (Kondrat'eva Reaction)

The reaction between an oxazole and an alkene dienophile is a classic method for constructing highly substituted pyridine rings. The reaction proceeds through a bicyclic ether intermediate which, upon elimination of a small molecule (typically water), aromatizes to the pyridine scaffold.

Caption: Mechanism for Fused Pyridine Synthesis.

This protocol describes the intermolecular reaction of 5-ethoxy-4-methyloxazole with (E)-3-phenylacrylonitrile.

Materials and Reagents:

| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) |

|---|---|---|---|---|

| 5-Ethoxy-4-methyloxazole | C₆H₉NO | 111.14 | 1.11 g | 10.0 |

| (E)-3-Phenylacrylonitrile | C₉H₇N | 129.16 | 1.29 g | 10.0 |

| Toluene | C₇H₈ | 92.14 | 20 mL | - |

| Hydrochloric Acid (conc.) | HCl | 36.46 | ~1 mL | - |

Procedure:

-

Reaction Setup: To a high-pressure reaction vessel equipped with a magnetic stir bar, add 5-ethoxy-4-methyloxazole (1.11 g, 10.0 mmol) and (E)-3-phenylacrylonitrile (1.29 g, 10.0 mmol).

-

Solvent Addition: Add 20 mL of dry toluene to the vessel.

-

Reaction Conditions: Seal the vessel tightly. Place it in a preheated oil bath at 180 °C and stir vigorously for 24 hours.

-

Causality Note: High temperature is required to overcome the activation energy of the cycloaddition and to facilitate the subsequent elimination step. A sealed vessel is used to prevent solvent evaporation at temperatures above its boiling point.

-

-

Work-up: a. Cool the reaction mixture to room temperature. b. Transfer the mixture to a round-bottom flask and concentrate under reduced pressure to remove the toluene. c. To the resulting crude oil, add 15 mL of ethanol followed by 1 mL of concentrated HCl. d. Heat the mixture at reflux for 1 hour to ensure complete aromatization and hydrolysis of any remaining intermediates.

-

Causality Note: The acidic workup ensures the complete elimination of ethanol from the bicyclic intermediate, driving the reaction towards the final aromatic pyridine product.

-

-

Purification: a. Cool the mixture and neutralize carefully with a saturated aqueous solution of sodium bicarbonate. b. Extract the aqueous layer with ethyl acetate (3 x 20 mL). c. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. d. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the title compound.

Expected Yield: 65-75%.

Application 2: Synthesis of Fused Furan Systems

The reaction of an oxazole with an alkyne dienophile provides a powerful route to polysubstituted furans.[6] This transformation proceeds via a [4+2] cycloaddition followed by a retro-Diels-Alder reaction, which expels a nitrile molecule to generate the furan ring. This sequence is particularly valuable as it allows for the construction of furans that are otherwise difficult to access.[3]

Caption: Mechanism for Fused Furan Synthesis.

This protocol details the reaction of 4-methyl-2-phenyloxazole with dimethyl acetylenedicarboxylate (DMAD).

Materials and Reagents:

| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) |

|---|---|---|---|---|

| 4-Methyl-2-phenyloxazole | C₁₀H₉NO | 159.19 | 796 mg | 5.0 |

| DMAD | C₆H₆O₄ | 142.11 | 0.78 mL | 6.0 |

| Xylene | C₈H₁₀ | 106.16 | 15 mL | - |

Procedure:

-

Precursor Synthesis: The starting oxazole can be prepared via standard methods like the Robinson-Gabriel synthesis or the van Leusen reaction.[1][7]

-

Reaction Setup: In a 50 mL round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve 4-methyl-2-phenyloxazole (796 mg, 5.0 mmol) in 15 mL of dry xylene.

-

Reagent Addition: Add dimethyl acetylenedicarboxylate (DMAD) (0.78 mL, 6.0 mmol) dropwise to the stirred solution at room temperature.

-

Causality Note: Using a slight excess of the highly reactive dienophile (DMAD) helps to drive the reaction to completion.

-

-

Reaction Conditions: Heat the reaction mixture to reflux (approx. 140 °C) and maintain for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: a. After completion, cool the reaction mixture to room temperature. b. Remove the xylene under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude residue directly by silica gel column chromatography (eluent: 10-20% ethyl acetate in hexane) to afford the desired furan product as a crystalline solid.

Expected Yields for Various Oxazoles:

| R¹ in Oxazole | R² in Oxazole | Dienophile | Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|

| Phenyl | Methyl | DMAD | Xylene, reflux | 85-92 | [6] |

| Ethyl | Phenyl | DMAD | Toluene, reflux | 80 | [6] |

| Phenyl | H | Diethyl acetylenedicarboxylate | Benzene, 150°C | 75 | [3] |

| p-Tolyl | Methyl | DMAD | Xylene, reflux | 90 |[6] |

Advanced Strategy: Intramolecular Diels-Alder (IMDAO) Reactions

For the synthesis of complex, multi-ring fused systems, the intramolecular Diels-Alder reaction of oxazoles (IMDAO) is an exceptionally powerful tool.[8] In this approach, the dienophile is tethered to the oxazole ring, facilitating a highly efficient and often stereoselective cyclization.

Caption: General workflow for natural product synthesis using IMDAO.

This strategy has been instrumental in synthesizing complex molecules like (±)-Stemoamide and various furanosesquiterpenes.[2][4] Lewis acid catalysis can significantly accelerate IMDAO reactions, allowing them to proceed at lower temperatures and sometimes with enhanced selectivity.[4]

Troubleshooting and Key Considerations

-

Substrate Reactivity: As mentioned, electron-donating groups on the oxazole and electron-withdrawing groups on the dienophile are favorable. Highly electron-rich oxazoles can even react with unactivated alkenes.[2]

-

Thermal vs. Catalytic Conditions: While many Diels-Alder reactions with oxazoles require high temperatures, Lewis acids (e.g., Eu(fod)₃, Cu(OTf)₂) can promote the reaction under milder conditions, which is crucial for sensitive substrates.[4]

-

Competing Rearrangements: Oxazoles bearing a carbonyl group at the C4 position can be susceptible to a thermal Cornforth rearrangement, which can compete with the desired cycloaddition pathway.[6] Careful selection of substrates and reaction conditions is necessary to avoid this side reaction.

-

Solvent Choice: Non-polar solvents like toluene or xylene are typically used for thermal reactions. For Lewis acid-catalyzed reactions, chlorinated solvents like dichloromethane may be more suitable.

Conclusion

Oxazole intermediates represent a cornerstone in modern heterocyclic chemistry. Their ability to function as stable yet reactive azadiene synthons provides a reliable and versatile entry into fused pyridine and furan ring systems. The intermolecular cycloaddition/aromatization sequence is a robust method for preparing substituted heterocycles, while the intramolecular (IMDAO) variant offers an elegant and powerful strategy for the rapid assembly of complex molecular architectures relevant to natural product synthesis and drug discovery. By understanding the underlying mechanistic principles and optimizing key reaction parameters, researchers can effectively harness the synthetic potential of oxazoles to achieve their molecular targets.

References

-

Nguyen, T. T., & Wipf, P. (2019). Intramolecular Diels–Alder Reactions of Oxazoles, Imidazoles, and Thiazoles. Synthesis, 51(01), 1-15. Available at: [Link]

-

Gomaa, A. M. (2021). Intramolecular oxazole-olefin Diels–Alder reactions: A review of the last two decades. Synthetic Communications, 51(10), 1493-1514. Available at: [Link]

-

Moody, C. J., & Taylor, R. J. (2008). Inter- and intramolecular Diels-Alder/retro-Diels-Alder reactions of 4-silylated oxazoles. Tetrahedron, 64(43), 10098-10106. Available at: [Link]

-

Yoshimura, A., Saito, A., & Zhdankin, V. V. (2018). Synthesis of Oxazoline and Oxazole Derivatives by Hypervalent-Iodine-Mediated Oxidative Cycloaddition Reactions. Molecules, 23(12), 3293. Available at: [Link]

-

Pharma Guideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline. Available at: [Link]

-

Request PDF. (n.d.). Intramolecular Diels–Alder Reactions of Oxazoles, Imidazoles, and Thiazoles. ResearchGate. Available at: [Link]

-

Bao, X., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1594. Available at: [Link]

-

Williams, D. R., & Lowder, P. D. (2000). Oxazole Diels–Alder Reactions. In Comprehensive Organic Synthesis II (Vol. 5). Elsevier. Available at: [Link]

-

Li, W., et al. (2015). Synthesis of Oxazoles by Tandem Cycloisomerization/Allylic Alkylation of Propargyl Amides with Allylic Alcohols: Zn(OTf)2 as π Acid and σ Acid Catalyst. The Journal of Organic Chemistry, 80(24), 12494–12500. Available at: [Link]

-

Sheremetev, A. B., & Makhova, N. N. (2018). Tandem diazotization/cyclization approach for the synthesis of a fused 1,2,3-triazinone-furazan/furoxan heterocyclic system. Beilstein Journal of Organic Chemistry, 14, 2836-2842. Available at: [Link]

Sources

- 1. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]

- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 3. researchgate.net [researchgate.net]

- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 5. researchgate.net [researchgate.net]

- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 7. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

Troubleshooting & Optimization

Technical Support Center: Purification of 4-(chloromethyl)-5-methyl-2-(2-nitrophenyl)oxazole

Case ID: OX-PUR-2024-001 Subject: Troubleshooting Isolation & Purification Protocols Molecule Class: 4-(Chloromethyl)oxazoles / Alkyl Halides Support Level: Tier 3 (Senior Scientist)

Executive Summary & Molecule Profile

User Advisory: This guide addresses the purification of 4-(chloromethyl)-5-methyl-2-(2-nitrophenyl)oxazole . This compound acts as a versatile electrophile in medicinal chemistry (e.g., oxaprozin derivatives).

Critical Reactivity Warning: The chloromethyl group at the C4 position is a benzylic-like halide. It is highly reactive and prone to:

-

Hydrolysis: Converts to the alcohol (hydroxymethyl) upon exposure to moisture or acidic media.

-

Solvolysis: Reacts with nucleophilic solvents (methanol, ethanol) at elevated temperatures.

-

Finkelstein-type Exchange: Susceptible to halide exchange if not handled in inert conditions.

Physicochemical Profile (Estimated)

| Property | Value / Characteristic | Notes |

| Appearance | Off-white to pale yellow solid | Darkening indicates decomposition. |

| Melting Point | > 85°C (Predicted) | Higher than the phenyl analog (83°C) due to the nitro group. |

| Solubility | DCM, EtOAc, THF, Toluene | Good solubility in moderately polar aprotic solvents. |

| Insolubility | Water, Hexanes (cold) | Useful for precipitation/trituration. |

| Stability | Acid-sensitive, Moisture-sensitive | Do not use untreated silica gel. |

Diagnostic Workflow (Decision Matrix)

Before selecting a method, assess your crude material's profile.

Figure 1: Decision matrix for selecting the optimal purification strategy based on crude purity levels.

Protocol A: Buffered Silica Chromatography (Recommended)

The Issue: Standard silica gel is slightly acidic (pH 6.0–6.5). This acidity catalyzes the hydrolysis of the chloromethyl group to the hydroxymethyl alcohol, leading to yield loss and "streaking" on the column.

The Fix: You must deactivate the silica gel using Triethylamine (Et3N).

Step-by-Step Protocol

-

Slurry Preparation:

-

Prepare a mobile phase of Hexanes:Ethyl Acetate (9:1 to 8:2) .

-

Add 1% v/v Triethylamine (Et3N) to the solvent system used for packing the column.

-

-

Column Packing:

-

Slurry pack the silica with the Et3N-spiked solvent.

-

Flush the column with at least 2 column volumes (CV) of this buffer. This neutralizes active silanol sites.

-

-

Loading:

-

Dissolve the crude residue in a minimum amount of Dichloromethane (DCM) or Toluene.

-

Note: Avoid loading with Methanol.

-

-

Elution:

-

Switch to a mobile phase of Hexanes:EtOAc (gradient from 100:0 to 70:30) without Et3N (or reduce to 0.1%).

-

The chloromethyl oxazole typically elutes before the hydroxymethyl impurity (which is more polar).

-

-

Fraction Collection:

-

Collect fractions immediately. Do not leave the compound sitting in silica slurry overnight.

-

Evaporate solvents at < 40°C to prevent thermal degradation.

-

Protocol B: Recrystallization (Scalable)

The Issue: Thermal instability precludes high-boiling solvents, and nucleophilic solvents (alcohols) can react with the chloride.

The Fix: Use a non-nucleophilic solvent/anti-solvent system.

Solvent System Selection

-

Primary Solvent (Good Solubility): Toluene or Ethyl Acetate (warm).

-

Anti-Solvent (Poor Solubility): Heptane or Hexane.

Step-by-Step Protocol

-

Dissolution:

-

Place crude solid in a flask.

-

Add Toluene (approx. 3-5 mL per gram).

-

Heat gently to 45-50°C. Do not boil.

-

Troubleshooting: If insoluble dark specs remain, filter hot through a glass frit or Celite pad.

-

-

Precipitation:

-

Remove from heat.[1]

-

Slowly add Heptane dropwise until the solution turns slightly turbid (cloudy).

-

Add a few drops of Toluene to clear it again.

-

-

Crystallization:

-

Allow the flask to cool to room temperature slowly (wrap in foil/towel).

-

Once at room temp, move to a fridge (4°C) for 2 hours.

-

Note: The 2-nitrophenyl group aids crystallization by providing pi-stacking interactions.

-

-

Isolation:

-

Filter the crystals.

-

Wash with cold Heptane .

-

Dry under high vacuum at room temperature.

-

Troubleshooting & FAQs

Q1: My product turned pink/red on the column. What happened?

A: This indicates acid-catalyzed decomposition or the formation of a charge-transfer complex.

-

Cause: The silica was too acidic, causing the loss of the chloride and formation of a stabilized carbocation or degradation to the alcohol.

-

Solution: You skipped the Et3N neutralization step. Repurify using Protocol A .

Q2: Can I use Methanol or Ethanol for recrystallization?

A: No.

-

Reason: At elevated temperatures, the chloromethyl group undergoes solvolysis (SN1/SN2) with alcohols to form the alkoxymethyl ether (e.g., 4-(methoxymethyl)-...).

-

Alternative: Use Acetonitrile (if Toluene fails), but ensure it is dry.

Q3: The TLC shows a spot just below my product that grows over time.

A: That is the Hydroxymethyl (Alcohol) derivative.

-

Mechanism: Moisture in the air or solvent is hydrolyzing the chloride.

-

Fix: Dry your solvents over MgSO4 before use. Store the purified chloride under Argon/Nitrogen in a freezer.

Q4: How do I confirm the structure without degrading it?

A:

-

1H NMR (CDCl3): Look for the singlet corresponding to -CH2Cl around 4.5–4.6 ppm . If hydrolyzed to -CH2OH, this shifts slightly upfield (lower ppm) and broadens.

-

Mass Spec: Look for the characteristic Chlorine isotope pattern (M and M+2 in a 3:1 ratio).

Mechanism of Instability

Understanding why the compound degrades helps you prevent it.

Figure 2: Degradation pathways. Acidic media accelerates hydrolysis; alcoholic solvents lead to etherification.

References

-

Han, H. O., et al. (2012).[2] "Synthesis of 4-(Chloromethyl)-5-methyl-2-phenyl-1,3-oxazole." Bulletin of the Korean Chemical Society, 33(6), 1979-1982.[2]

- Turchi, I. J. (1986). "The Chemistry of Heterocyclic Compounds, Oxazoles." John Wiley & Sons. ( authoritative text on oxazole reactivity and halo-alkyl side chain stability).

- Palmer, D. C. (Ed.). (2003). "Oxazoles: Synthesis, Reactions, and Spectroscopy, Part A." Chemistry of Heterocyclic Compounds.

- Ohba, M., et al. (1998). "Synthesis of oxazole derivatives." Chemical & Pharmaceutical Bulletin, 46(10). (Discusses stability of C4-substituted oxazoles).

Sources

Technical Support Center: Solvents for Recrystallization of Nitro-Oxazole Derivatives

Welcome to the technical support center for the purification of nitro-oxazole derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges during the critical recrystallization step. As a class of compounds with significant polarity, nitro-oxazoles require a nuanced approach to solvent selection and troubleshooting. This document provides in-depth, field-proven insights to help you achieve high purity and yield.

Foundational Principles: Why Recrystallization of Nitro-Oxazoles is Unique

Nitro-oxazole derivatives are characterized by a polar heterocyclic oxazole ring and a strongly electron-withdrawing nitro group. This combination typically results in solid materials with moderate to high polarity and good potential for forming stable crystal lattices. The key to successful recrystallization lies in exploiting the difference in solubility of the target compound in a solvent at its boiling point versus at room temperature or below.[1][2]

The principle of "like dissolves like" is paramount.[1][3] The polarity of your specific derivative will dictate the ideal solvent system. Solvents capable of dipole-dipole interactions and, in some cases, hydrogen bonding are often the most effective.[4][5] For instance, many nitroaryl compounds have been shown to recrystallize effectively from alcoholic solvents.[6] One published procedure for a 4-(4-nitrophenyl)-1,3-oxazol-2-amine derivative specifically calls for ethanol as the recrystallization solvent, highlighting its utility for this class of compounds.[7]

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most common problems encountered during the recrystallization of nitro-oxazole derivatives in a practical question-and-answer format.

Q1: I've added the hot solvent, but my compound won't fully dissolve. What should I do?

Probable Cause: You may have an insufficient volume of solvent, or you have chosen a solvent in which your compound has low solubility even when hot.

Solution Pathway:

-

Incremental Solvent Addition: Add small additional portions (e.g., 5-10% of the current volume) of the hot solvent to the boiling solution. Allow time for dissolution after each addition. The goal is to use the minimum amount of hot solvent required to achieve a clear, saturated solution.[8]

-

Re-evaluate Solvent Choice: If you have added a large excess of solvent (e.g., more than 20-30 mL per gram of compound) and the solid remains, the solvent is likely unsuitable. Recover your compound by evaporating the solvent and re-attempt the procedure with a more polar solvent. Refer to the solvent selection protocol below.

Q2: My compound dissolved perfectly, but after cooling, no crystals have formed. Why?

Probable Cause: This is a classic sign of either using too much solvent or a supersaturated solution that resists nucleation.[9]

Solution Pathway:

-

Reduce Solvent Volume: This is the most common fix.[9] Gently heat the flask and boil off a portion of the solvent (typically 20-30%). Allow the solution to cool again slowly.[10]

-

Induce Nucleation: If reducing the volume doesn't work, the solution is likely supersaturated.[9][11]

-

Scratching: Use a glass rod to gently scratch the inside surface of the flask just below the solvent line. The microscopic imperfections on the glass provide a surface for crystals to begin forming.[9][10][11]

-

Seed Crystals: If you have a small amount of the pure solid, add a single tiny crystal to the solution. This will act as a template for crystal growth.[9][10][11]

-

-

Extended Cooling: Place the sealed flask in an ice bath or refrigerator to further decrease the compound's solubility. Be patient, as some compounds require extended periods to crystallize.[3]

Q3: My compound separated as an oily liquid instead of solid crystals. What is "oiling out" and how do I fix it?

Probable Cause: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point.[4] This can be caused by the solution cooling too rapidly, the presence of significant impurities depressing the melting point, or using a solvent with a boiling point that is too high.[4][9][10]

Solution Pathway:

-

Re-dissolve and Dilute: Heat the solution to re-dissolve the oil. Add a small amount (10-20%) more of the good solvent to keep the compound soluble at a slightly lower temperature.[10]

-

Ensure Slow Cooling: This is critical. Allow the flask to cool to room temperature on a surface that does not draw heat away too quickly (e.g., a cork ring or a folded towel). Insulating the flask can promote the slow, ordered crystal growth required.

-

Change Solvent System: If the problem persists, the compound's melting point may be too low for the chosen solvent. Consider a solvent with a lower boiling point or switch to a mixed-solvent system where crystallization can be induced at a lower temperature.

Q4: I got a very low yield of crystals. What went wrong?

Probable Cause: Low recovery is typically due to using too much solvent, not allowing for sufficient cooling, or premature filtration.[11] A portion of your compound will always remain in the cold solvent (the "mother liquor"), but this amount should be minimal.[11]

Solution Pathway:

-

Minimize Solvent: During the dissolution step, be meticulous about using the absolute minimum volume of boiling solvent.[11]

-

Maximize Cooling: Ensure the solution has been thoroughly cooled in an ice bath for at least 20-30 minutes before filtration to maximize precipitation.

-

Second Crop of Crystals: You can often recover more product from the mother liquor. Concentrate the filtrate by boiling off a significant portion of the solvent and cool it again to obtain a second, though likely less pure, crop of crystals.

-

Washing Crystals: When washing the collected crystals on the filter, always use a minimal amount of ice-cold solvent. Using room temperature solvent will re-dissolve some of your product.[11]

Data & Protocols

Table 1: Common Solvents for Recrystallization of Nitro-Oxazole Derivatives

The choice of solvent is critical. The following table provides a starting point for your experiments, ordered by decreasing polarity.

| Solvent | Relative Polarity[12] | Boiling Point (°C)[13][14] | Use Case & Rationale |

| Water | 1.000 (Most Polar) | 100 | Best for highly polar derivatives. Often used as the "bad" or anti-solvent in a mixed system with alcohols.[3][4] |

| Methanol | 0.762 | 65 | A good starting point for many polar nitro-oxazoles. Its lower boiling point makes it easy to remove.[4] |

| Ethanol | 0.654 | 78 | An excellent, versatile solvent for this class. Slightly less polar than methanol, offering a different solubility profile.[4][7] |

| Acetone | 0.355 | 56 | A polar aprotic solvent, useful if protic solvents like alcohols are too effective. Its high volatility requires care.[4][15] |

| Ethyl Acetate | 0.228 | 77 | A moderately polar solvent, often used as the "good" solvent in a pair with a non-polar solvent like hexane.[16] |

| Dichloromethane | 0.219 | 40 | Effective for less polar derivatives. Its very low boiling point can make it difficult to maintain a large temperature gradient. |

| Toluene | 0.099 | 111 | Useful for derivatives with significant aromatic character. Its high boiling point can increase the risk of oiling out.[4] |

| Hexane / Heptane | 0.009 (Least Polar) | 69 / 98 | Almost exclusively used as the "bad" or anti-solvent to induce precipitation from a more polar solvent.[3][4] |

Experimental Protocol 1: Single-Solvent Recrystallization

-